molecular formula C9H7F3O3 B182687 [3-(Trifluoromethyl)phenoxy]acetic acid CAS No. 349-82-6

[3-(Trifluoromethyl)phenoxy]acetic acid

Cat. No. B182687
M. Wt: 220.14 g/mol
InChI Key: KTTDWGZRVMNQNZ-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

A solution of (3-trifluoromethyl-phenoxy)-acetic acid methyl ester (7.220 g; 30.832 mmol) in MeOH (100 ml) was treated with aq. 1N NaOH (46.3 ml; 1.5 eq.), and the resulting mixture was further stirred at rt for 20 min. MeOH was then removed under reduced pressure, water (100 ml) was added followed by aq. 1N HCl (75 ml). Filtration of the precipitated solid, and drying under HV afforded (3-trifluoromethyl-phenoxy)-acetic acid as a colorless solid (6.020 g; 89%). LC-MS: tR=0.85 min.; [M+H]+: no ionisation.
Quantity
7.22 g
Type
reactant
Reaction Step One
Name
Quantity
46.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.[OH-].[Na+]>CO>[F:13][C:12]([F:14])([F:15])[C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[O:5][CH2:4][C:3]([OH:16])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
7.22 g
Type
reactant
Smiles
COC(COC1=CC(=CC=C1)C(F)(F)F)=O
Name
Quantity
46.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was further stirred at rt for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH was then removed under reduced pressure, water (100 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitated solid
CUSTOM
Type
CUSTOM
Details
drying under HV

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C=1C=C(OCC(=O)O)C=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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